molecular formula C15H12Cl2O3 B3036401 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde CAS No. 341942-08-3

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde

Cat. No.: B3036401
CAS No.: 341942-08-3
M. Wt: 311.2 g/mol
InChI Key: PQEBIWPTBHQIQJ-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of two methoxy groups and two chlorine atoms attached to a benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzoic acid.

    Reduction: 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical pathways essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is unique due to its specific structural features, such as the presence of both methoxy and dichlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBIWPTBHQIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202848
Record name Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341942-08-3
Record name Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341942-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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